

# AN15368: A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | AN15368   |
| Cat. No.:      | B11927422 |

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Chagas disease, caused by the protozoan parasite *Trypanosoma cruzi*, remains a significant public health concern, particularly in Latin America. For decades, treatment options have been limited to benznidazole and nifurtimox, drugs hampered by variable efficacy and significant side effects. **AN15368**, an orally active benzoxaborole prodrug, has emerged as a highly promising clinical candidate.<sup>[1][2][3][4]</sup> This document provides a detailed overview of the preclinical evaluation of **AN15368** in animal models of Chagas disease, including experimental protocols and efficacy data.

**AN15368** is activated by parasite-specific carboxypeptidases to its active form, which targets the mRNA processing pathway in *T. cruzi*.<sup>[1][3]</sup> This novel mechanism of action contributes to its potent activity against both extra- and intracellular stages of various genetic lineages of the parasite.<sup>[1][3]</sup> Preclinical studies in mice and non-human primates (rhesus macaques) have demonstrated remarkable efficacy, achieving 100% cure rates with no observable toxicity.<sup>[2][4]</sup>

## Data Presentation

### In Vitro Activity

| Compound | T. cruzi IC50 (nM) |
|----------|--------------------|
| AN15368  | 5                  |

Table 1: In vitro activity of AN15368 against Trypanosoma cruzi.[\[5\]](#)

## In Vivo Efficacy in Murine Models

| Animal Model  | T. cruzi Strain                | AN15368 Dose (mg/kg/day) | Treatment Duration (days)      | Outcome                                         | Reference           |
|---------------|--------------------------------|--------------------------|--------------------------------|-------------------------------------------------|---------------------|
| Hairless Mice | Luciferase-expressing T. cruzi | Not specified            | 20 (days 13-33 post-infection) | Dose-dependent reduction in bioluminescence     | <a href="#">[6]</a> |
| C57BL/6J Mice | tdTomato-expressing T. cruzi   | 50 (single dose)         | 1                              | Significant reduction in parasite proliferation | <a href="#">[6]</a> |
| C57BL/6J Mice | T. cruzi                       | 10                       | 40                             | Not specified                                   | <a href="#">[6]</a> |
| C57BL/6J Mice | T. cruzi                       | 2.5                      | 40                             | Not specified                                   | <a href="#">[6]</a> |

Table 2: Summary of **AN15368** efficacy in various murine models of Chagas disease.

## In Vivo Efficacy in Non-Human Primate Model

| Animal Model                     | Infection Status                     | Treatment Group     | Number of Animals | Treatment Duration (days) | Outcome                                          |
|----------------------------------|--------------------------------------|---------------------|-------------------|---------------------------|--------------------------------------------------|
| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | AN15368             | 19                | 60                        | 100% cure rate (negative by hemoculture and PCR) |
| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | Control (untreated) | 3                 | 60                        | Remained positive by hemoculture and/or PCR      |

Table 3: Efficacy of **AN15368** in a non-human primate model of chronic Chagas disease.[\[7\]](#)

## Experimental Protocols

### Murine Model of Acute Chagas Disease

#### 1. Parasite Preparation:

- *T. cruzi* strains expressing reporter genes (e.g., luciferase or tdTomato) are maintained in appropriate culture media.
- Parasites are harvested during the exponential growth phase for infection.

#### 2. Animal Infection:

- C57BL/6J or hairless mice are used.
- Mice are infected intraperitoneally (i.p.) or in the footpad with a specific number of parasites (e.g.,  $10^4$  to  $5 \times 10^4$  trypomastigotes).[\[6\]](#)

#### 3. Drug Formulation and Administration:

- **AN15368** is formulated for oral administration. A common vehicle is an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80.

- The drug is administered daily by oral gavage at the specified doses (e.g., 2.5 mg/kg, 10 mg/kg, or 50 mg/kg).[6]

#### 4. Assessment of Efficacy:

- Bioluminescence Imaging: For luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system to monitor parasite load.[6]
- Fluorescence Imaging: For tdTomato-expressing parasites, fluorescence intensity at the infection site (e.g., footpad) is measured.[6]
- Quantitative PCR (qPCR): Parasite load in tissues (e.g., skeletal muscle) is determined by qPCR targeting *T. cruzi* DNA.
- Hemoculture: Blood samples are cultured to detect the presence of viable parasites.
- Immunosuppression: At the end of the treatment, mice may be immunosuppressed to check for the relapse of infection.

## Non-Human Primate Model of Chronic Chagas Disease

#### 1. Animal Model:

- Rhesus macaques (*Macaca mulatta*) with naturally acquired, long-term *T. cruzi* infection are used. This model closely mimics human chronic Chagas disease.[6]

#### 2. Study Design:

- A cohort of infected macaques is selected.
- Animals are randomized into a treatment group (receiving **AN15368**) and a control group (untreated).[7]

#### 3. Drug Administration:

- **AN15368** is administered orally for a defined period, for example, 60 consecutive days.[7]

#### 4. Monitoring and Assessment of Cure:

- Parasite DNA Detection: The presence of *T. cruzi* DNA in the blood is assessed by PCR at multiple time points.
- Hemoculture: Blood samples are cultured to detect viable parasites.
- Post-Necropsy Tissue Analysis: At the end of the study, tissues from various organs (e.g., heart, skeletal muscle, digestive tract) are analyzed by PCR for the presence of parasite DNA.
- Serology: Levels of antibodies against *T. cruzi* are monitored over time. A decline in antibody titers is indicative of cure.

## Visualizations

### Mechanism of Action and Activation Pathway



[Click to download full resolution via product page](#)

Caption: Activation and mechanism of action of **AN15368** in *T. cruzi*.

### Experimental Workflow for NHP Study

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **AN15368** study in non-human primates.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ctegd.uga.edu [ctegd.uga.edu]
- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with *T. cruzi* | BioWorld [bioworld.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 5. Will AN15368 be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 6. researchgate.net [researchgate.net]
- 7. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]
- To cite this document: BenchChem. [AN15368: A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11927422#an15368-animal-model-study-design-for-chagas-disease>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)